Factor Xa Inhibitory Activity: A 19,000-fold Potency Gap to Apixaban
The compound displays significantly weaker Factor Xa (FXa) inhibition compared to the clinical drug Apixaban. The target compound's IC50 of 19,000 nM contrasts with Apixaban's IC50 of 1 nM, a 19,000-fold difference. This defines the compound not as a functional anticoagulant, but as a critical structural control or an intermediate requiring substantial optimization for FXa-targeted programs [1][2].
| Evidence Dimension | Human Factor Xa (FXa) Inhibition |
|---|---|
| Target Compound Data | IC50 = 19,000 nM |
| Comparator Or Baseline | Apixaban (BMS-562247): IC50 = 1 nM |
| Quantified Difference | Apixaban is 19,000-fold more potent |
| Conditions | Target: Human FXa. Target compound: Fluorescence-based analysis, 30 min incubation. Comparator: Chromogenic substrate assay for FXa. |
Why This Matters
This data proves the compound is non-interchangeable with active FXa inhibitors and is instead a tool compound for studying structure-activity relationships (SAR) or a key intermediate for further synthetic elaboration.
- [1] BindingDB. BDBM50629212 (CHEMBL5423279). IC50 for Inhibition of FXa (unknown origin). View Source
- [2] BindingDB. BDBM130532 (US8822458, 129). IC50 for Inhibition of human Factor Xa. View Source
